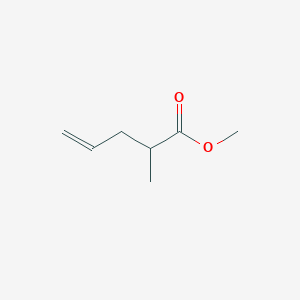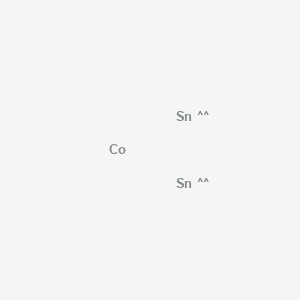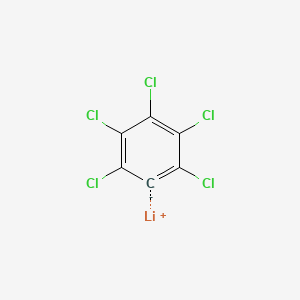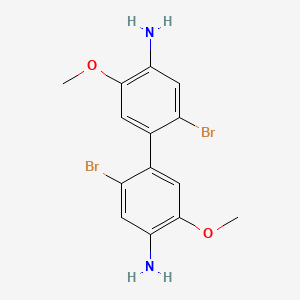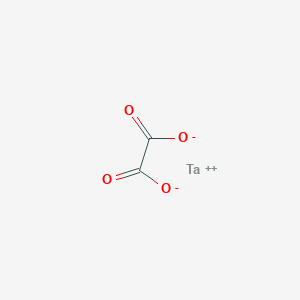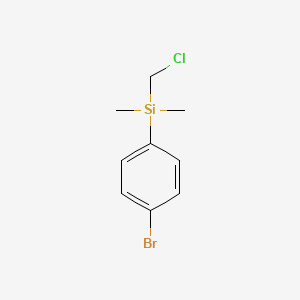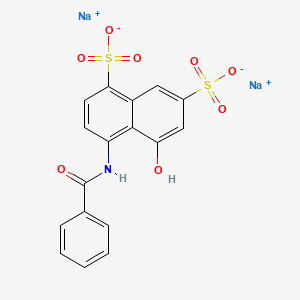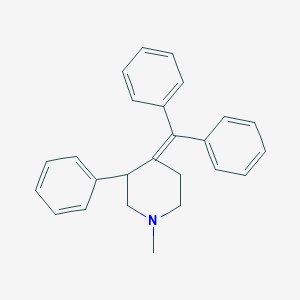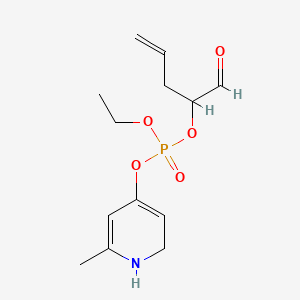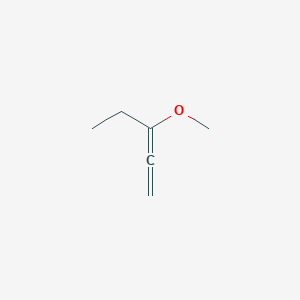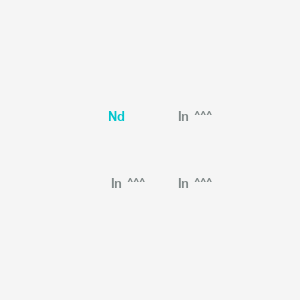
Indium--neodymium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium–neodymium (3/1) is a compound formed by the combination of indium and neodymium in a 3:1 ratio Both indium and neodymium are rare earth elements with unique properties that make them valuable in various industrial and scientific applications Indium is known for its malleability, ductility, and ability to form alloys, while neodymium is renowned for its magnetic properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indium–neodymium (3/1) typically involves the reduction of indium and neodymium salts. One common method is the reduction of indium chloride (InCl3) and neodymium chloride (NdCl3) using a reducing agent such as lithium borohydride (LiBH4) at ambient temperature . This process results in the formation of indium and neodymium nanoparticles, which can then be combined in the desired ratio.
Industrial Production Methods: On an industrial scale, the production of indium–neodymium (3/1) may involve high-temperature reduction processes. For example, the reduction of indium and neodymium oxides using hydrogen gas at elevated temperatures can produce the desired compound. This method ensures high purity and uniformity of the final product, making it suitable for various applications in electronics and magnetics.
化学反応の分析
Types of Reactions: Indium–neodymium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents, leading to the formation of indium and neodymium oxides.
Reduction: Reduction reactions often involve the use of hydrogen gas or other reducing agents to revert the compound to its metallic state.
Substitution: Substitution reactions can occur with halogens or other reactive species, resulting in the formation of various indium and neodymium halides.
Major Products Formed: The major products formed from these reactions include indium oxide (In2O3), neodymium oxide (Nd2O3), and various halides such as indium bromide (InBr3) and neodymium chloride (NdCl3) .
科学的研究の応用
Indium–neodymium (3/1) has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a catalyst in organic synthesis reactions, including Friedel-Crafts reactions and cycloaddition reactions .
Biology and Medicine:
- Indium complexes are utilized in radiopharmaceuticals for diagnostic imaging and cancer treatment .
- Neodymium compounds are explored for their potential in magnetic resonance imaging (MRI) contrast agents .
Industry:
作用機序
The mechanism of action of indium–neodymium (3/1) varies depending on its application:
Molecular Targets and Pathways:
- In radiopharmaceutical applications, indium complexes emit Auger electrons, which cause localized damage to cancer cells, leading to their destruction .
- In magnetic applications, the neodymium component contributes to the compound’s strong magnetic properties, which are essential for the efficient functioning of electric motors and generators .
類似化合物との比較
- Indium-gallium (3/1)
- Neodymium-iron-boron (NdFeB)
- Indium-tin oxide (ITO)
- Neodymium-dysprosium (NdDy)
特性
CAS番号 |
12141-95-6 |
|---|---|
分子式 |
In3Nd |
分子量 |
488.70 g/mol |
InChI |
InChI=1S/3In.Nd |
InChIキー |
CYCWZQGMTNLDFO-UHFFFAOYSA-N |
正規SMILES |
[In].[In].[In].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


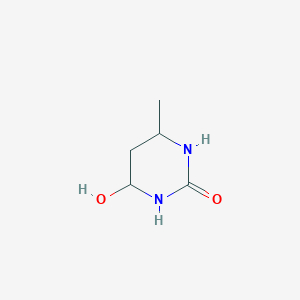
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
